2-(Trifluoromethyl)-1,3-benzoxazol-5-amine
Description
Significance of Benzoxazole (B165842) Heterocycles in Contemporary Chemical Research
Benzoxazoles are a class of heterocyclic compounds that feature a benzene (B151609) ring fused to an oxazole (B20620) ring. This structural motif is a vital pharmacophore in medicinal chemistry, meaning it is a key structural component responsible for a drug's biological activity. researchgate.net The benzoxazole ring is present in numerous natural and synthetic compounds that exhibit a wide array of pharmacological effects. mdpi.comnih.govnih.gov
The significance of the benzoxazole scaffold is underscored by its presence in various marketed drugs and its continuous exploration in drug discovery. Researchers have successfully synthesized a plethora of benzoxazole derivatives that demonstrate antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral activities. nih.govmdpi.com The versatility of the benzoxazole core allows for substitutions at multiple positions, enabling chemists to fine-tune the molecule's properties to enhance its interaction with specific biological targets. mdpi.com
Table 1: Examples of Biologically Active Benzoxazole Derivatives
| Compound Name | Substitution Pattern | Noted Biological Activity |
|---|---|---|
| 2-Phenylbenzoxazole | Phenyl group at C2 | Basis for various derivatives with antimicrobial and anticancer effects. |
| 5-Chlorobenzoxazole | Chlorine at C5 | Intermediate for derivatives with enhanced antiproliferative activity. mdpi.com |
| 2-Mercaptobenzoxazole | Thiol group at C2 | Precursor for compounds with antifungal and cytotoxic properties. |
Overview of Fluorinated Heterocycles in Chemical Biology and Materials Science
The introduction of fluorine atoms into heterocyclic compounds has become a powerful strategy in modern chemistry. Fluorine's unique properties, such as high electronegativity, small size, and the strength of the carbon-fluorine bond, can dramatically alter a molecule's physicochemical and biological characteristics. nih.gov Specifically, the trifluoromethyl (-CF3) group is one of the most utilized fluorinated moieties in pharmaceuticals. nih.gov
Incorporating a -CF3 group can lead to:
Enhanced Metabolic Stability: The strength of the C-F bond makes the trifluoromethyl group resistant to metabolic degradation, which can increase a drug's half-life in the body. nih.gov
Increased Lipophilicity: The -CF3 group can increase the molecule's fat-solubility, which can improve its ability to cross cell membranes and enhance its bioavailability. nih.gov
Modulated Acidity/Basicity: The electron-withdrawing nature of the -CF3 group can influence the acidity or basicity of nearby functional groups, affecting how the molecule interacts with biological targets.
In materials science, fluorinated heterocycles are used to develop advanced materials with unique optical and electronic properties, finding applications in organic light-emitting diodes (OLEDs) and liquid crystals.
Structural Rationale for 2-(Trifluoromethyl)-1,3-benzoxazol-5-amine Investigations
The scientific interest in this compound stems from the strategic combination of its three key structural components. The structure-activity relationship (SAR) studies of benzoxazole derivatives frequently indicate that substituents at the 2- and 5-positions are critical for determining biological activity. researchgate.netmdpi.com
The rationale for investigating this specific compound can be broken down as follows:
The Benzoxazole Core: Provides a well-established and biologically versatile scaffold known to interact with a variety of enzymes and receptors. nih.gov
The 2-(Trifluoromethyl) Group: This group is expected to enhance the compound's metabolic stability and membrane permeability, properties that are highly desirable in drug candidates. nih.gov Its strong electron-withdrawing nature also influences the electronic properties of the entire benzoxazole ring system.
The 5-Amine Group: The primary amine (-NH2) at the 5-position serves as a crucial synthetic handle. It provides a reactive site for further chemical modifications, allowing for the creation of a diverse library of derivative compounds. researchgate.net This is a common strategy in medicinal chemistry to explore the SAR and optimize a lead compound's potency and selectivity. nih.govnih.gov
By combining these features, this compound represents a promising building block for developing new therapeutic agents and functional materials. Its structure is designed to leverage the proven biological relevance of the benzoxazole nucleus while incorporating the advantageous properties conferred by the trifluoromethyl group, with the amine group offering a gateway for extensive chemical diversification.
Table 2: Properties of Key Structural Components
| Structural Component | General Role in Chemical and Biological Activity |
|---|---|
| Benzoxazole Core | A privileged scaffold in medicinal chemistry, associated with a wide range of pharmacological activities. nih.govmdpi.com |
| Trifluoromethyl Group | Enhances metabolic stability, increases lipophilicity, and modulates electronic properties. nih.gov |
| Amine Group | Acts as a nucleophile and a base; provides a key site for synthetic modification to explore structure-activity relationships. researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(trifluoromethyl)-1,3-benzoxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)7-13-5-3-4(12)1-2-6(5)14-7/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWWHTTZBXDGEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C(O2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122139-97-3 | |
| Record name | 2-(trifluoromethyl)-1,3-benzoxazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Trifluoromethyl 1,3 Benzoxazol 5 Amine and Its Derivatives
Established Synthetic Pathways for Benzoxazole (B165842) Core Scaffolds
The construction of the benzoxazole core is a well-established field in heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. These methods often serve as the foundation for the synthesis of more complex derivatives.
Cyclization Reactions of o-Aminophenols with Carboxylic Acid Equivalents
A cornerstone in benzoxazole synthesis is the condensation of o-aminophenols with carboxylic acids or their derivatives. This reaction typically proceeds under acidic conditions and often requires high temperatures. Polyphosphoric acid (PPA) is a frequently used reagent that acts as both a catalyst and a solvent, facilitating the dehydration and cyclization process. ijpbs.com For instance, the reaction of 2,4-diaminophenol (B1205310) with p-tert-butyl benzoic acid in PPA yields 5-amino-2-(4-tert-butyl-phenyl)-benzoxazole. ijpbs.com Similarly, reacting o-aminophenol with aminobenzoic acid in the presence of PPA produces 3-(benzo[d]oxazol-2-yl)aniline. ijpbs.com The use of microwave irradiation in conjunction with PPA has also been reported to synthesize benzoxazole derivatives, offering benefits such as reduced reaction times. rsc.org
Oxidative Cyclization Protocols
Oxidative cyclization offers an alternative route to benzoxazoles, often under milder conditions compared to the classical condensation methods. These protocols can involve a variety of oxidizing agents and catalysts. One approach involves the reaction of o-aminophenols with aldehydes, followed by oxidative cyclization. For example, 2-arylbenzoxazoles can be synthesized from o-aminophenols and aldehydes using activated carbon in xylene under an oxygen atmosphere. ijpbs.com Another method employs elemental sulfur as an oxidant in the presence of N-methylpiperidine for the oxidative coupling of o-aminophenols and ketones to produce 2-alkylbenzoxazoles. ijpbs.comorganic-chemistry.org Iron-catalyzed oxidative cyclization has also been developed, using environmentally benign oxidants like aqueous H₂O₂. rsc.org These methods provide access to a diverse range of 2-substituted benzoxazoles. nih.gov
Condensation Reactions with Orthoesters and Halogenated Reagents
The reaction of ortho-substituted anilines with functionalized orthoesters provides an efficient pathway to benzoxazole derivatives. organic-chemistry.org This method is valued for its ability to introduce a variety of functional groups. Additionally, the use of halogenated reagents offers another synthetic avenue. For example, copper-catalyzed cyclization of ortho-haloanilides, where the reaction rate follows the order I > Br > Cl, has been reported. organic-chemistry.org
Targeted Synthesis of 2-(Trifluoromethyl)-1,3-benzoxazol-5-amine
The introduction of a trifluoromethyl group at the 2-position of the benzoxazole ring requires specific synthetic strategies, often leveraging the high reactivity of trifluoroacetic acid and its derivatives.
One-Pot Synthetic Approaches Utilizing Trifluoroacetic Acid Precursors
One-pot syntheses are highly desirable for their efficiency and operational simplicity. A significant development in this area is the direct one-pot reaction of o-aminophenols with trifluoroacetic acid to yield 2-(trifluoromethyl)benzoxazoles. researchgate.net This method avoids the need to isolate intermediates and often proceeds in good to excellent yields. Another innovative one-pot approach involves the condensation of diamines or amino(thio)phenols with trifluoroacetonitrile (B1584977) (CF₃CN), which can be generated in situ. rsc.org This reaction is believed to proceed through the nucleophilic addition of the amino group to trifluoroacetonitrile, followed by intramolecular cyclization. rsc.org
| Reactants | Reagents/Conditions | Product | Yield |
| o-aminophenols | Trifluoroacetic acid | 2-(Trifluoromethyl)benzoxazoles | Good to Excellent researchgate.net |
| Diamines or Amino(thio)phenols | in situ generated CF₃CN | 2-(Trifluoromethyl)benzimidazoles, benzoxazoles, and benzothiazoles | Good to Excellent rsc.org |
Functionalization of Pre-formed 5-Aminobenzoxazole Intermediates
An alternative strategy involves the initial synthesis of a 5-aminobenzoxazole scaffold, which is then further functionalized. For example, 2-(substituted benzyl/phenyl)-5-aminobenzoxazole derivatives can be synthesized, and the amino group at the 5-position can then be modified. researchgate.net This approach allows for the late-stage introduction of diverse functionalities to the benzoxazole core. One common transformation is the reaction of the 5-amino group with sulfonyl chlorides in the presence of pyridine (B92270) to form sulfonamide derivatives. researchgate.net Another possibility is the reduction of a nitro group at the 5-position to an amine, which can be achieved using reagents like iron powder and ammonium (B1175870) chloride or through catalytic hydrogenation with Pd-C. researchgate.net
Advanced Synthetic Strategies for this compound Derivatives
The development of efficient and diverse synthetic routes is crucial for exploring the full potential of 2-(trifluoromethyl)-1,3-benzoxazole derivatives. Advanced strategies have been devised to facilitate the creation of libraries of these compounds and to introduce functional groups with high precision.
Solid-Phase Synthesis Techniques for Library Generation
Solid-phase synthesis (SPS) offers a powerful platform for the rapid generation of compound libraries, enabling high-throughput screening for biological activity. This methodology has been successfully applied to the synthesis of various heterocyclic compounds, including benzoxazoles and benzothiazoles. nih.gov The core principle of SPS involves attaching a starting material to a solid support, such as a resin, and carrying out a sequence of reactions. google.com This approach simplifies purification, as excess reagents and byproducts can be washed away, and allows for the automation of the synthetic process.
For the generation of libraries of this compound derivatives, a solid-phase approach could begin with the immobilization of a suitable precursor, such as a substituted aminophenol, onto a resin. Subsequent reaction steps, including cyclization and functionalization, can then be performed. The versatility of this technique allows for the introduction of a wide array of substituents at various positions of the benzoxazole core, leading to a diverse library of compounds. For instance, different building blocks can be coupled to the resin-bound intermediate to explore a range of chemical space. researchgate.net
| Step | Description | Key Advantage |
| 1 | Immobilization of a 4-amino-2-nitrophenol (B85986) precursor onto a solid support. | Simplifies purification by washing away excess reagents. |
| 2 | Reduction of the nitro group to an amine. | Allows for subsequent cyclization. |
| 3 | Cyclization with a trifluoroacetic acid equivalent. | Forms the core 2-(trifluoromethyl)benzoxazole structure. |
| 4 | Functionalization of the 5-amino group. | Enables the introduction of diverse substituents for library generation. |
| 5 | Cleavage from the solid support. | Releases the final product in a purified form. |
Transformations of Anionically Activated Trifluoromethyl Groups
The trifluoromethyl (CF3) group is a key pharmacophore due to its high electronegativity and ability to enhance metabolic stability and lipophilicity. beilstein-journals.org While often considered relatively inert, the CF3 group can be activated for further transformations. Anionically activated trifluoromethyl groups can participate in nucleophilic substitution reactions, providing a pathway to novel derivatives.
One strategy involves the reaction of a precursor containing a trifluoroacetate (B77799) or a related group that can be converted into a reactive intermediate. For example, the synthesis of trifluoromethyl ethers can be achieved through oxidative desulfurization-fluorination of dithiocarbonates. beilstein-journals.org Although not a direct transformation of an existing CF3 group, this highlights the principle of generating this moiety from activated precursors. In the context of 2-(trifluoromethyl)benzoxazoles, methodologies that allow for the late-stage modification of the trifluoromethyl group would be highly valuable for structure-activity relationship (SAR) studies.
Chemo- and Regioselective Functionalization Approaches
Achieving chemo- and regioselectivity is a central challenge in the synthesis of complex organic molecules. For this compound, selective functionalization of the amino group or the aromatic ring is crucial for creating specific derivatives.
For instance, the amino group at the 5-position can be selectively acylated, sulfonated, or alkylated under controlled conditions. The choice of reagents and reaction conditions plays a critical role in preventing side reactions at other potentially reactive sites on the benzoxazole ring system. The Buchwald-Hartwig cross-coupling reaction is a powerful tool for the N-arylation of amines, and could be employed to synthesize N-aryl derivatives of this compound with high selectivity. nih.gov
Furthermore, regioselective functionalization of the benzoxazole core itself can be achieved. For example, electrophilic aromatic substitution reactions can be directed to specific positions on the benzene (B151609) ring based on the directing effects of the existing substituents, including the amino and trifluoromethyl groups.
| Reaction Type | Reagents/Conditions | Outcome |
| N-Acylation | Acyl chloride, pyridine | Selective formation of an amide at the 5-amino position. |
| N-Sulfonylation | Sulfonyl chloride, base | Selective formation of a sulfonamide at the 5-amino position. |
| Buchwald-Hartwig Amination | Aryl halide, Pd catalyst, base | Selective N-arylation of the 5-amino group. nih.gov |
| Electrophilic Halogenation | N-Halosuccinimide | Regioselective halogenation of the benzoxazole ring. |
Green Chemistry Principles in Benzoxazole Synthesis
The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact. This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. rsc.org
Several green approaches have been developed for the synthesis of the benzoxazole core. One notable method involves the condensation of o-aminophenols with aldehydes in water, a benign and abundant solvent. rsc.org The use of catalysts that can be easily recovered and reused, such as magnetic nanoparticles, further enhances the green credentials of a synthetic process. nih.gov For instance, an imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles has been used as a recyclable catalyst for benzoxazole synthesis under solvent-free sonication conditions. nih.gov
The synthesis of 2-substituted benzoxazoles has also been achieved using environmentally benign processes, such as utilizing fly ash, an industrial waste product, as a catalyst. nih.gov Furthermore, metal-free approaches, such as those employing iodine in aqueous tert-butyl hydroperoxide for oxidative amination, reduce reliance on potentially toxic and expensive metal catalysts. organic-chemistry.org These green methodologies offer sustainable alternatives for the production of this compound and its derivatives, aligning with the growing demand for environmentally responsible chemical manufacturing. nih.gov
Spectroscopic and Structural Elucidation of 2 Trifluoromethyl 1,3 Benzoxazol 5 Amine and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution.
¹H NMR Spectroscopic Analysis and Proton Chemical Shifts
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. In the case of 2-(trifluoromethyl)-1,3-benzoxazol-5-amine and its analogues, the aromatic protons typically appear as multiplets in the range of 6.85 to 8.83 ppm. nih.gov The specific chemical shifts and coupling patterns are influenced by the substituents on the benzoxazole (B165842) ring system. For instance, the protons on the benzene (B151609) ring of benzoxazole derivatives exhibit characteristic shifts that can be used to determine their substitution pattern. beilstein-journals.org The amino group (–NH₂) protons usually appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
| Proton Type | Typical Chemical Shift (ppm) |
| Aromatic Protons | 6.85 - 8.83 nih.gov |
| Amino (–NH₂) Protons | Variable, often broad |
Note: The exact chemical shifts can vary based on the specific analogue and the solvent used for analysis.
¹³C NMR Spectroscopic Analysis and Carbon Chemical Shifts
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. The ¹³C NMR spectra of benzoxazole derivatives show distinct signals for the aromatic carbons and the carbon of the trifluoromethyl group. The carbon atom of the C=N group in the oxazole (B20620) ring typically resonates in the downfield region. nih.gov The trifluoromethyl (–CF₃) group significantly influences the chemical shifts of adjacent carbon atoms due to its strong electron-withdrawing nature.
| Carbon Type | Typical Chemical Shift (ppm) |
| Aromatic Carbons | ~110 - 150 |
| C=N Carbon | Downfield region nih.gov |
| Trifluoromethyl (–CF₃) Carbon | Quartet, specific shift depends on coupling with fluorine |
Note: The exact chemical shifts can vary based on the specific analogue and the solvent used for analysis.
Advanced NMR Techniques (e.g., ¹⁵N NMR, 2D NMR) for Structural Assignment
Advanced NMR techniques, such as ¹⁵N NMR and two-dimensional (2D) NMR, offer deeper insights into the molecular structure. ¹⁵N NMR can be particularly useful for characterizing the nitrogen atoms in the benzoxazole ring and the amino group, helping to distinguish between different isomers and tautomeric forms. rsc.orgchemrxiv.org 2D NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing the connectivity between protons and carbons, which is essential for the unambiguous assignment of all signals in the ¹H and ¹³C NMR spectra. ipb.ptresearchgate.net These methods are especially valuable in complex molecules where simple 1D spectra may be difficult to interpret due to signal overlap. ipb.pt
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound and its analogues displays characteristic absorption bands. The N–H stretching vibrations of the primary amine group (–NH₂) typically appear as one or two sharp bands in the region of 3300–3500 cm⁻¹. libretexts.orglibretexts.org The C=N stretching vibration of the oxazole ring is observed in the range of 1688–1654 cm⁻¹. nih.gov Aromatic C=C stretching bands are found between 1452 cm⁻¹ and 1496 cm⁻¹. nih.gov The strong C–F stretching vibrations from the trifluoromethyl group are also expected to be prominent in the spectrum.
| Functional Group | Characteristic IR Absorption (cm⁻¹) |
| N–H Stretch (Amine) | 3300 - 3500 libretexts.orglibretexts.org |
| C=N Stretch (Oxazole) | 1688 - 1654 nih.gov |
| Aromatic C=C Stretch | 1452 - 1496 nih.gov |
| C–S Stretch | 759 - 660 nih.gov |
| C–F Stretch (Trifluoromethyl) | Strong absorptions, typically 1100-1300 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern can be complex; however, in trifluoromethyl-substituted benzisoxazoles, a characteristic fragmentation involves the loss of a difluorocarbene (CF₂) from the trifluoromethyl group. fluorine1.ru The fragmentation of the benzoxazole ring itself can also provide valuable structural clues. nist.gov High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the molecule and its fragments with high accuracy. beilstein-journals.org
UV-Vis Spectroscopy for Electronic Transitions and Photophysical Characterization
A comprehensive review of available scientific literature reveals a notable absence of specific experimental data on the UV-Vis spectroscopic and photophysical properties of this compound. While the synthesis of various 2-(trifluoromethyl)benzoxazoles has been reported, detailed characterization of their electronic transitions and fluorescence behavior, particularly for the 5-amino substituted analogue, remains largely unexplored in published research.
The general photophysical behavior of substituted benzoxazoles is, however, a field of active investigation. These compounds are known to exhibit interesting fluorescence properties that are highly dependent on the nature and position of substituents on the benzoxazole core. The presence of an electron-donating group, such as an amino group (-NH₂), at the 5-position and a strong electron-withdrawing group, like the trifluoromethyl group (-CF₃), at the 2-position is expected to create a "push-pull" electronic system. This configuration typically leads to intramolecular charge transfer (ICT) upon photoexcitation.
In such donor-acceptor substituted benzoxazoles, the absorption of UV light promotes an electron from the highest occupied molecular orbital (HOMO), which is generally localized on the electron-donating part of the molecule, to the lowest unoccupied molecular orbital (LUMO), which is typically centered on the electron-accepting portion. This π-π* transition is characteristic of many aromatic chromophores.
The photophysical properties of these molecules, including their absorption and emission maxima, Stokes shift, and fluorescence quantum yield, are often highly sensitive to the surrounding environment. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states by the solvent molecules. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum.
While specific data tables for this compound are not available, studies on analogous compounds provide some insight. For instance, research on other 5-aminobenzoxazole derivatives has shown that they can be fluorescent, with their emission properties being tunable by altering the substitution pattern. Similarly, studies on benzoxazoles linked to other chromophoric systems have detailed their complex photophysical behaviors, including the potential for excited-state intramolecular proton transfer (ESIPT) or the formation of twisted internal charge transfer (TICT) states, which can significantly influence the fluorescence quantum yield.
In the absence of direct experimental findings for this compound, any discussion on its specific electronic transitions and photophysical characteristics would be purely speculative. Further experimental research, including systematic spectroscopic and photophysical studies in various solvents, is required to elucidate the precise nature of its excited states and deactivation pathways. Such studies would be invaluable for understanding the structure-property relationships in this class of fluorophores and for their potential application in areas such as fluorescent probes and materials science.
Computational and Theoretical Investigations of 2 Trifluoromethyl 1,3 Benzoxazol 5 Amine
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of benzoxazole (B165842) derivatives. These methods are used to determine the distribution of electrons within the molecule, which in turn influences its stability and how it interacts with other molecules. nih.govnih.gov
For instance, the analysis of a related compound, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, using DFT revealed that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are distributed across the entire molecule. The energy gap between these orbitals is an indicator of the molecule's reactivity; a smaller gap suggests higher reactivity. nih.gov The presence of the trifluoromethyl (CF3) group, known for its high electronegativity, significantly impacts the electron distribution and can enhance the reactivity of the compound. nih.gov
Theoretical calculations can also predict the molecular geometry, including bond lengths and angles. For example, in a study on a trifluoromethyl-substituted thiadiazole, the calculated bond lengths and angles showed good agreement with experimental data. nih.gov Furthermore, these computational methods can be used to analyze vibrational spectra (FT-IR and FT-Raman), providing a deeper understanding of the molecule's structural characteristics. nih.gov
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is crucial for understanding the potential of 2-(Trifluoromethyl)-1,3-benzoxazol-5-amine derivatives as drugs by simulating their interaction with biological targets. nih.govrjeid.com
In studies of similar heterocyclic compounds, molecular docking has been used to identify key binding interactions. For example, docking studies of imidazolo-triazole derivatives against the HDAC2 receptor helped to understand their binding mechanism. ajchem-a.com Similarly, research on 1,2,3-triazole-benzoxazole hybrids as inhibitors of the DprE1 enzyme, a crucial component in Mycobacterium tuberculosis, identified key amino acid residues involved in the binding interactions, such as Lys418 and Cys387. nih.gov These studies often reveal that favorable binding is indicated by negative energy values, which account for both the internal strain of the ligand and the non-bonded interactions (van der Waals and electrostatic) between the ligand and the receptor. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic picture of the ligand-receptor complex. MD simulations track the movements of atoms and molecules over time, offering insights into the conformational changes and the stability of the binding. nih.gov
For benzimidazole (B57391) derivatives, MD simulations have been used to explore the stability of the ligand-target complexes identified through docking. nih.gov In a study of imidazolo-triazole derivatives, MD simulations were used to analyze the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), solvent accessible surface area (SASA), and the number of hydrogen bonds, all of which provide information about the stability and nature of the interaction between the ligand and the receptor. ajchem-a.com These simulations can confirm the stability of the binding pose predicted by docking and provide a more detailed understanding of the dynamic interactions at the atomic level.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov This approach is based on the principle that similar structures often exhibit similar activities. nih.gov
QSAR models are developed by correlating various molecular descriptors (physicochemical properties) of a series of compounds with their experimentally determined biological activity. nih.gov These models can then be used to predict the activity of new, untested compounds, thereby streamlining the drug discovery process. nih.govnih.gov For instance, a QSAR model was successfully developed for a series of EPAC-specific sulfonamide modulators, demonstrating high predictivity and aiding in the identification of new potent ligands. nih.gov In the context of benzothiazole (B30560) derivatives, QSAR has been used to determine the contributions of structural and substituent effects to their antibacterial activity. researchgate.net
Prediction of Pharmacokinetic Parameters (e.g., ADME computational models)
Computational models are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These predictions are crucial for assessing the "drug-likeness" of a compound and its potential for bioavailability. nih.govnih.gov
For various benzoxazole and benzothiazole derivatives, in silico ADME predictions have been performed. nih.govnih.gov These models often calculate properties based on rules like Lipinski's rule of five, which helps to predict if a compound has properties that would make it a likely orally active drug in humans. nih.gov For example, a study on 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives showed that the synthesized compounds complied with Lipinski's rule and Veber's rule, indicating good potential for oral bioavailability and intestinal absorption. nih.gov The percentage of absorption can also be calculated using computational formulas based on properties like the topological polar surface area (TPSA). nih.gov
Analysis of Molecular Properties (e.g., lipophilicity, electronic distribution)
The analysis of molecular properties such as lipophilicity and electronic distribution is fundamental to understanding the behavior of a drug candidate. The trifluoromethyl (CF3) group, present in this compound, is known to significantly influence these properties. nih.gov
Table of Predicted Molecular Properties
| Property | Predicted Value | Source |
| XlogP | 2.0 - 2.2 | uni.luuni.lu |
| Monoisotopic Mass | 202.0354 Da | uni.luuni.lu |
Biological Activity and Structure Activity Relationships Sar of 2 Trifluoromethyl 1,3 Benzoxazol 5 Amine Analogues
Antimicrobial Spectrum and Mechanism of Action Studies
Derivatives of benzoxazole (B165842) and benzimidazole (B57391) have been a focal point in the search for new antimicrobial agents, largely due to increasing resistance to existing drugs. nih.gov The trifluoromethyl-substituted benzoxazole and benzimidazole scaffolds have shown particular promise in this area.
Antibacterial Activity against Gram-Positive and Gram-Negative Strains
Analogues of 2-(trifluoromethyl)-1,3-benzoxazol-5-amine have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. Studies on various derivatives show that their efficacy is often selective. For instance, certain synthetic benzoxazole derivatives exhibit a wide spectrum of antimicrobial activity, with some showing higher potency than commercially available antibiotics. nih.gov
Research on 2-trifluoromethylbenzimidazole-thiazolidinone derivatives, which are structurally related to the target compound, revealed excellent antibacterial activity. researchgate.net Some of these compounds, particularly those with bromine or nitro group substitutions, displayed a broad spectrum of activity against strains like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.net The brominated derivatives showed excellent activity against Gram-positive strains, while a nitro derivative was highly effective against all tested Gram-negative strains. researchgate.net
Another study highlighted that N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives were potent growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The combination of bromo and trifluoromethyl substitutions on the phenyl ring resulted in the most potent compound in the series against S. aureus. nih.gov However, these compounds did not show significant activity against Gram-negative strains. nih.gov
| Compound Type | Bacterial Strain | Activity Level | Source |
|---|---|---|---|
| 2-Trifluoromethylbenzimidazole-thiazolidinone derivatives (with bromine) | Gram-positive bacteria (e.g., Staphylococcus aureus) | Excellent | researchgate.net |
| 2-Trifluoromethylbenzimidazole-thiazolidinone derivatives (with nitro group) | Gram-negative bacteria (e.g., Escherichia coli) | Excellent | researchgate.net |
| N-(Trifluoromethyl)phenyl substituted pyrazole derivatives | Gram-positive bacteria (including MRSA) | Potent | nih.gov |
| N-(Trifluoromethyl)phenyl substituted pyrazole derivatives | Gram-negative bacteria | Not noticeable | nih.gov |
| Benzoxazole derivatives | Bacillus subtilis (Gram-positive) | Selective activity | nih.gov |
Antifungal Activity
The antifungal potential of benzoxazole derivatives has also been a subject of investigation. These compounds are recognized for their role as defense mechanisms in plants against fungi. nih.govresearchgate.net A series of synthesized benzoxazole derivatives demonstrated moderate antifungal activities against several phytopathogenic fungi. mdpi.com Specifically, one compound, N-(2-(pyridin-2-yl)benzo[d]oxazol-5-yl)-3-(trifluoromethyl)benzamide, showed a high inhibition rate of 76.4% against Mycosphaerella melonis. mdpi.com
Other studies have confirmed that synthetic benzoxazole derivatives can possess a broad spectrum of antifungal activity, sometimes exceeding that of control drugs. nih.gov For instance, certain 5-chloro-1,3-benzoxazol-2(3H)-one derivatives have shown good antifungal activity against yeasts like Candida albicans. nih.govresearchgate.net
| Compound Type | Fungal Strain | Activity Level | Source |
|---|---|---|---|
| N-(2-(pyridin-2-yl)benzo[d]oxazol-5-yl)-3-(trifluoromethyl)benzamide | Mycosphaerella melonis | High (76.4% inhibition) | mdpi.com |
| 5-Chloro-1,3-benzoxazol-2(3H)-one derivatives | Candida albicans | Good | nih.govresearchgate.net |
| 3-(2-benzoxazol-5-yl)alanine derivatives | Pichia pastoris, Candida albicans | Active | nih.gov |
Mechanistic Insights: DNA Gyrase Inhibition
A primary mechanism through which many benzoxazole and benzimidazole analogues exert their antibacterial effects is the inhibition of DNA gyrase. researchgate.net This enzyme is a type II topoisomerase crucial for controlling DNA topology during replication, making it an effective target for antibacterial agents. nih.gov DNA gyrase is present in all bacteria but absent in higher eukaryotes, which allows for selective toxicity. researchgate.net
Benzoxazole derivatives have been identified as effective inhibitors of DNA topoisomerases, an action closely linked to their antibacterial activity. researchgate.net Specifically, they act as competitive inhibitors, targeting the ATP-binding site on the GyrB subunit of the DNA gyrase enzyme. nih.gov Research on benzothiazole-based inhibitors, which share structural similarities, has shown potent inhibition of both DNA gyrase and topoisomerase IV in E. coli. nih.gov The development of novel benzoxazole derivatives continues to be a promising strategy for creating new classes of powerful antibiotic medicines that function through this mechanism. researchgate.net
Antiprotozoal and Antihelminthic Efficacy
Beyond their effects on bacteria and fungi, analogues of this compound have been evaluated for their efficacy against protozoan and helminthic parasites. Benzimidazole derivatives, in particular, are well-established as anthelmintic agents. nih.gov
Activity against Intestinal and Urogenital Protozoa
Halogenated benzimidazoles substituted at the 2-position with a trifluoromethyl group have demonstrated remarkable antiprotozoal activity. nih.gov These compounds have been tested against a range of protozoa, including Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. nih.govmdpi.com
Studies have shown that all tested benzimidazoles in one series exhibited significant activity against these three protozoan parasites. nih.gov While benzimidazoles like mebendazole (B1676124) have shown high susceptibility against T. vaginalis and G. lamblia, little to no activity was observed against Entamoeba histolytica in some studies. nih.gov However, other research indicates that certain benzimidazole derivatives are indeed effective against E. histolytica. nih.govmdpi.com
| Compound Type | Protozoan Species | Activity Level | Source |
|---|---|---|---|
| Halogenated 2-trifluoromethyl-benzimidazoles | Giardia intestinalis | Remarkable | nih.gov |
| Halogenated 2-trifluoromethyl-benzimidazoles | Entamoeba histolytica | Remarkable | nih.gov |
| Halogenated 2-trifluoromethyl-benzimidazoles | Trichomonas vaginalis | Remarkable | nih.gov |
| Mebendazole (a benzimidazole derivative) | Giardia lamblia | Highly susceptible | nih.gov |
| Mebendazole (a benzimidazole derivative) | Trichomonas vaginalis | Highly susceptible | nih.gov |
Efficacy against Nematodes
The antihelminthic properties of trifluoromethyl-substituted benzimidazoles have been specifically evaluated against the nematode Trichinella spiralis. A synthesized 2-(trifluoromethyl)-1H-benzimidazole derivative showed good in vitro activity against the muscle larvae of this parasite. nih.gov To improve its low in vivo efficacy, an inclusion complex was prepared, which significantly reduced the muscle larvae burden by 84%. nih.gov
Further analysis revealed that this compound induced significant changes in the expression of proteins related to energy metabolism and the cytoskeleton of the parasite. nih.gov It also caused extensive ultrastructural damage to the cuticle, hypodermis, and midgut of T. spiralis. nih.gov This demonstrates the potent antihelminthic potential of this class of compounds.
| Compound Type | Helminth Species | Observed Effect | Source |
|---|---|---|---|
| 2-(Trifluoromethyl)-1H-benzimidazole derivative | Trichinella spiralis (muscle larvae) | Good in vitro activity | nih.gov |
| Inclusion complex of 2-(Trifluoromethyl)-1H-benzimidazole derivative | Trichinella spiralis (muscle larvae) | 84% reduction in larval burden in vivo | nih.gov |
| 2-(Trifluoromethyl)-1H-benzimidazole derivative | Trichinella spiralis | Caused ultrastructural damage to cuticle and midgut | nih.gov |
Inhibition of Key Parasitic Enzymes (e.g., DprE1, Triosephosphate Isomerase)
Analogues of 2-(trifluoromethyl)-1,3-benzoxazole have been investigated for their potential to inhibit essential enzymes in various pathogenic organisms.
Decaprenylphosphoryl-β-D-ribose oxidase (DprE1) is a critical enzyme in the cell wall synthesis of Mycobacterium tuberculosis. Novel hybrids of 1,2,3-triazole-benzoxazole have been designed and synthesized as potential DprE1 inhibitors. nih.govnih.govbirmingham.ac.ukresearchgate.net In a study, a series of these hybrids were evaluated, and compounds BOK-2 and BOK-3 demonstrated significant inhibition with IC50 values of 2.2 ± 0.1 and 3.0 ± 0.6 μM, respectively. nih.govnih.govbirmingham.ac.uk Notably, some of the synthesized compounds featured a trifluoromethyl group on a phenyl ring, highlighting the potential of this moiety in the design of DprE1 inhibitors. nih.gov
Triosephosphate isomerase (TIM) is another crucial enzyme in the glycolytic pathway of parasites, making it an attractive drug target. nih.gov Benzoxazole derivatives, among other heterocyclic compounds, have been identified as inhibitors of TIM. nih.gov These inhibitors are thought to act primarily at the dimer interface of the enzyme. nih.gov While specific studies on this compound analogues are not extensively detailed in the reviewed literature, the established activity of the broader benzoxazole class suggests this would be a fruitful area for further investigation.
Table 1: Inhibition of Parasitic Enzymes by Benzoxazole Analogues
| Compound Class | Target Enzyme | Key Findings |
|---|---|---|
| 1,2,3-Triazole-benzoxazole hybrids | DprE1 | Significant inhibition, with IC50 values in the low micromolar range for some analogues. nih.govnih.govbirmingham.ac.uk |
| Benzoxazole derivatives | Triosephosphate Isomerase (TIM) | Identified as inhibitors, primarily interacting with the enzyme's dimer interface. nih.gov |
Enzyme Inhibition Profiles Beyond Antimicrobial/Antiparasitic Targets
The versatility of the this compound scaffold extends to the inhibition of enzymes relevant to neurodegenerative diseases.
Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for Alzheimer's disease. A library of 2-substituted benzo[d]oxazol-5-amine derivatives was designed and evaluated for their inhibitory activities against these enzymes. nih.gov
One of the most promising compounds from this series, compound 92, exhibited potent inhibitory activity against both AChE and BuChE, with IC50 values of 0.052 ± 0.010 μM and 1.085 ± 0.035 μM, respectively. nih.gov This highlights the potential of the 2-substituted benzo[d]oxazol-5-amine scaffold in the development of multi-target directed ligands for the treatment of Alzheimer's disease. nih.gov Further studies on halogenated 2-hydroxy-N-phenylbenzamides, which share structural similarities, also revealed moderate inhibition of both AChE and BuChE, with IC50 values in the micromolar range. researchgate.net
Table 3: Cholinesterase Inhibitory Activity of a 2-Substituted Benzo[d]oxazol-5-amine Derivative
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| 92 | AChE | 0.052 ± 0.010 |
| BuChE | 1.085 ± 0.035 |
Data from a study on multi-target directed ligands for Alzheimer's disease. nih.gov
Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathway Modulation
Analogues of this compound have been investigated for their potential to modulate the inflammatory pathways governed by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are key players in the metabolism of arachidonic acid, leading to the production of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators.
Research into related heterocyclic structures has demonstrated that the benzoxazole core can serve as a scaffold for developing dual inhibitors of COX and 5-LOX. For instance, studies on 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofuran derivatives, which share a bicyclic aromatic structure, have shown that modifications at the 5-position can yield potent anti-inflammatory agents that inhibit both COX-1 and COX-2, with some selectivity for COX-2. nih.gov These findings suggest that the amine group at the 5-position of the benzoxazol-5-amine core is a critical site for modification to achieve desired inhibitory profiles. A series of 5-keto-substituted 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofurans were identified as inhibitors of both 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), with a preference for the COX-2 isoform. nih.gov
Furthermore, the anti-inflammatory potential of 2-substituted-((N, N-disubstituted)-1, 3-benzoxazole)-5-carboxamides has been confirmed using carrageenan-induced rat paw edema models. nih.gov This highlights that derivatization of the 5-position, in this case from an amine to a carboxamide, is a viable strategy for developing potent anti-inflammatory compounds based on the 1,3-benzoxazole scaffold. nih.gov The implication of other mechanisms beyond COX inhibition is also noted in studies of different heterocyclic systems, where potent in vivo anti-inflammatory action did not always correlate directly with in vitro COX inhibitory activity. mdpi.com
| Compound Class | Target Enzymes | Observed Activity | Reference |
| 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofuran-5-yl derivatives | COX-1, COX-2, 5-LOX | Dual inhibition, selectivity for COX-2 | nih.govnih.gov |
| 2-substituted-((N, N-disubstituted)-1, 3-benzoxazole)-5-carboxamides | Inflammatory Mediators | Significant anti-inflammatory activity in vivo | nih.gov |
| Substituted 5-benzylideno-2-adamantylthiazol[3,2-b] nih.govnih.govnih.govtriazol-6(5H)ones | COX-1, COX-2 | In vivo anti-inflammatory action, variable in vitro COX inhibition | mdpi.com |
Other Enzyme Systems (e.g., β-glucuronidase, α-glucosidase, urease, α-amylase)
The inhibitory potential of benzoxazole analogues extends to enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. These enzymes are critical targets in the management of type 2 diabetes mellitus, as their inhibition can control postprandial hyperglycemia. nih.govmdpi.com Inhibition of α-amylase slows the digestion of starch, while α-glucosidase inhibition blocks the release of glucose from more complex carbohydrates. nih.gov
While direct studies on this compound are limited, research on structurally related fluorinated compounds provides valuable insights. A series of novel fluorinated rhodanine (B49660) and rhodanine-acetic acid derivatives, which also feature a trifluoromethylbenzylidene moiety, were identified as potent α-glucosidase inhibitors. researchgate.net Specifically, compounds with a (Z)-5-(4-(2-chloro-6-(trifluoromethyl)benzyloxy)benzylidene) structure showed competitive inhibition of yeast α-glucosidase with IC50 values in the low micromolar range (e.g., 4.76 ± 0.64 µM). researchgate.net
Similarly, fluorinated benzenesulfonic ester derivatives have demonstrated strong inhibitory effects against α-glucosidase and α-amylase. nih.govresearchgate.net The position of the fluorine-containing group, such as a trifluoromethyl group, on the phenylsulfonyl moiety was found to significantly influence the inhibitory activity. nih.gov For example, a trifluoromethyl group at the para position of the benzenesulfonyl ring resulted in strong inhibition of α-glucosidase, comparable to the standard drug acarbose. nih.gov Studies on 1,2,4-triazole-bearing bis-hydrazone derivatives also showed that electron-withdrawing groups, including chloro and nitro moieties, significantly impact the inhibition of α-amylase and α-glucosidase. nih.gov These findings underscore the importance of the electronic properties of substituents in designing effective enzyme inhibitors based on heterocyclic scaffolds.
| Compound Class | Target Enzyme | IC50 Values | Reference |
| (Z)-5-(4-(2-chloro-6-(trifluoromethyl)benzyloxy)benzylidene)-2-thioxothiazolidin-4-one | α-Glucosidase | 4.76 ± 0.64 µM | researchgate.net |
| 2-((Z)-5-(4-(2-chloro-6-(trifluoromethyl)benzyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid | α-Glucosidase | 4.91 ± 0.45 µM | researchgate.net |
| Benzenesulfonyl derivative with p-CF3 group | α-Glucosidase | 6.4 ± 0.012 µM | nih.gov |
| Triazole-bearing bis-hydrazones | α-Amylase & α-Glucosidase | 0.70–35.70 µM & 1.10–30.40 µM | nih.gov |
Exploration of Other Bioactivities
The reverse transcriptase (RT) enzyme of the human immunodeficiency virus type 1 (HIV-1) is a crucial target for antiviral drugs. pharmacology2000.com This enzyme converts the viral RNA into proviral DNA, a key step in the viral replication cycle. pharmacology2000.com Inhibitors of this enzyme can be categorized as nucleoside/nucleotide analogues or non-nucleoside reverse transcriptase inhibitors (NNRTIs). pharmacology2000.com
Analogues of this compound have shown promise in this area. Research on 2-trifluoromethylthiazole-5-carboxamides, which are bioisosteres of the benzoxazole structure, revealed potent anti-HIV activity. nih.gov These compounds were found to impact HIV mRNA processing, suppressing the expression of the HIV-1 structural protein Gag and altering the accumulation of viral RNA. nih.gov This suggests a mechanism of action that targets host cellular factors involved in post-transcriptional processes. nih.gov
Further studies on biphenylhydrazo-4-arylthiazole derivatives demonstrated the potential for these scaffolds to act as dual inhibitors of both the RNA-dependent DNA polymerase (RDDP) and ribonuclease H (RNase H) functions of HIV-RT. preprints.org All tested derivatives in this class were capable of inhibiting both functions, with IC50 values in the micromolar range. preprints.org The substitution pattern on the biphenyl (B1667301) moiety was found to be important for determining the activity. preprints.org This dual-inhibition approach is advantageous as it can reduce the likelihood of drug resistance. preprints.org
| Compound Class | Target | Mechanism/Activity | Reference |
| 2-Trifluoromethylthiazole-5-carboxamides | HIV Replication | Impacts HIV mRNA processing, alters viral RNA accumulation | nih.gov |
| Biphenylhydrazo-4-arylthiazole derivatives | HIV-1 RT (RDDP and RNase H functions) | Dual inhibition with IC50 values from 4.5 to 88.0 µM | preprints.org |
| 5-substituted 2'-deoxyuridine (B118206) analog triphosphates | HIV-1 Reverse Transcriptase | Competitive inhibition with dTTP | nih.gov |
The transient receptor potential vanilloid 1 (TRPV1) channel is a non-selective cation channel expressed in nociceptive primary sensory neurons and is involved in pain processing and neurogenic inflammation. nih.gov As such, antagonists of the TRPV1 receptor are being explored as novel therapeutic agents for pain management. nih.gov
The benzoxazole scaffold and related structures have been incorporated into molecules designed to target TRPV1. For example, SZV-1287, a potent dual antagonist of TRPA1 and TRPV1, features a 1,3-oxazole ring, demonstrating the utility of this core structure in designing channel modulators. nih.gov Studies on other heterocyclic compounds, such as those containing a trifluoromethylpyridin-2-yl)piperazine moiety, have also proven effective as TRPV1 antagonists in in vivo models of migraine. nih.gov These compounds were shown to dose-dependently reduce inflammatory up-regulation of c-fos in the trigeminal brain stem complex and attenuate capsaicin-induced CGRP release. nih.gov The presence of the trifluoromethyl group in these active antagonists suggests that this functional group, also present in this compound, may play a key role in the interaction with the TRPV1 channel.
| Compound Class | Target | Observed Effect | Reference |
| SZV-1287 (3-(4,5-diphenyl-1,3-oxazol-2-yl)propanal oxime) | TRPA1 and TRPV1 | Potent dual antagonist, inhibits calcium influx in trigeminal neurons | nih.gov |
| JNJ-38893777 and JNJ-17203212 (Trifluoromethyl-containing pyridinyl-piperazines) | TRPV1 | Reduced inflammatory c-fos up-regulation and CGRP release in migraine models | nih.gov |
Beyond the direct inhibition of COX and LOX enzymes, analogues of this compound can modulate the broader anti-inflammatory response. A series of 2-substituted-((N, N-disubstituted)-1, 3-benzoxazole)-5-carboxamides demonstrated significant anti-inflammatory activity in the carrageenan-induced rat paw edema model, a standard for evaluating non-steroidal anti-inflammatory drugs. nih.gov
In the context of neuroinflammation, derivatives of 2H-1,4-benzoxazin-3(4H)-one, a related benzoxazine (B1645224) structure, have been shown to downregulate the transcription and protein levels of inflammation-related enzymes like iNOS and COX-2 in LPS-stimulated microglial cells. nih.gov This indicates that such compounds can interfere with inflammatory signaling pathways within the central nervous system. The 1,3,5-triazine (B166579) ring is another heterocyclic core recognized for its anti-inflammatory properties, often attributed to the selective inhibition of COX-2. mdpi.com The collective evidence suggests that the benzoxazole scaffold is a versatile platform for developing compounds that can modulate inflammatory responses through various mechanisms.
Comprehensive Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogues is profoundly influenced by the nature and position of substituents on the benzoxazole ring system. A comprehensive analysis of the structure-activity relationships (SAR) reveals key insights for designing more potent and selective compounds.
The substituents at the 2- and 5-positions of the benzoxazole ring are particularly crucial for determining biological activity. nih.gov
At the 2-position: The presence of the trifluoromethyl (CF3) group is a recurring feature in many active analogues. The CF3 group is a strong electron-withdrawing group and is known for its ability to enhance metabolic stability and membrane permeability. In the context of enzyme inhibition, such as against α-glucosidase and HIV-RT, the electronic properties and steric bulk of the 2-substituent are critical. For example, in 2-trifluoromethylthiazole-5-carboxamides, this group was essential for anti-HIV activity. nih.gov
At the 5-position: The amine group in the parent compound serves as a versatile handle for chemical modification. Converting the amine to various carboxamides, as seen in the 2-substituted-((N, N-disubstituted)-1, 3-benzoxazole)-5-carboxamides, led to potent anti-inflammatory agents. nih.gov This indicates that the size, lipophilicity, and hydrogen-bonding capacity of the substituent at this position can be tailored to optimize interactions with biological targets.
General SAR Observations:
For antifungal activity in a series of 3-(2-benzoxazol-5-yl)alanine derivatives, the type of substituent at the 2-position (e.g., substituted phenyl vs. heteroaromatic rings) significantly impacted potency. nih.gov
In the case of α-glucosidase inhibitors based on fluorinated benzenesulfonic esters, the position of the trifluoromethyl group on the appended phenyl ring was a key determinant of inhibitory strength. nih.gov
For antiplasmodial 1,2,5-oxadiazoles, the substitution pattern on a 4-phenyl moiety strongly dictated activity and selectivity, emphasizing the importance of distal substituents. mdpi.com
Impact of Trifluoromethyl Substitution on Biological Potency
The trifluoromethyl (CF3) group is a key feature in many modern pharmaceuticals, valued for its ability to significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. In the context of benzoxazole derivatives, the introduction of a trifluoromethyl group at the 2-position is a critical determinant of their biological potency.
The strong electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the entire benzoxazole ring system, potentially enhancing interactions with target proteins. While direct SAR studies on this compound are not extensively detailed in the provided search results, the general principles of trifluoromethyl substitution in heterocyclic compounds suggest a positive impact on biological activity. For instance, in a series of 1,2,5-oxadiazole derivatives, compounds bearing a 3-(trifluoromethyl)benzamide (B157546) moiety demonstrated the highest cytotoxicity against L-6 cells, indicating the potency-enhancing effect of the CF3 group. mdpi.com
The synthesis of 2-trifluoromethyl benzoxazoles can be achieved through efficient methods, such as the condensation of amino(thio)phenols with in situ generated trifluoroacetonitrile (B1584977) (CF3CN). rsc.org This accessibility allows for the exploration of a wide range of analogues to probe the full potential of the trifluoromethyl group in modulating biological activity.
Table 1: Comparison of Cytotoxicity in 1,2,5-Oxadiazole Analogues This table illustrates the general impact of trifluoromethyl substitution on biological activity in a related heterocyclic system.
| Compound Type | Cytotoxicity (IC50 in µM) against L-6 cells |
| 3-(Trifluoromethyl)benzamides | 0.936–32.85 |
| Unsubstituted benzamides | 6.067–216.9 |
| 3-Methyl and 3-Fluoro analogs | Generally less cytotoxic than trifluoromethyl analogs |
Data sourced from a study on 3,4-disubstituted 1,2,5-oxadiazoles. mdpi.com
Role of the Amine Moiety in Biological Interactions
In a study of (5 or 6)-amino-2-(substituted phenyl and benzyl) benzoxazole derivatives, the amino group was found to be a key component of their cytotoxic and genotoxic activities against cancer cell lines. nih.gov The ability of the amine group to act as a hydrogen bond donor and acceptor is critical for forming stable complexes with biological targets such as enzymes and receptors.
Furthermore, the amine group provides a versatile handle for the synthesis of a diverse library of analogues. For example, it can be acylated to form amides, which can explore additional binding pockets in a target protein. A series of novel trifluoromethyl pyrimidine (B1678525) derivatives bearing an amide moiety, synthesized from 3-aminophenol (B1664112) and 4-aminophenol, demonstrated a range of biological activities, highlighting the importance of the amino group as a site for structural elaboration. frontiersin.org
Influence of Substituents at Different Positions on Biological Activity
The biological activity of benzoxazole derivatives can be finely tuned by the introduction of various substituents at different positions on the benzoxazole ring and on any appended aromatic rings. The nature and position of these substituents can affect the molecule's electronic properties, lipophilicity, and steric profile, all of which are critical for optimal interaction with biological targets.
Structure-activity relationship studies on benzoxazole derivatives have consistently shown that substituents at the 2 and 5-positions are particularly important for modulating antimicrobial and antiproliferative effects. researchgate.netnih.gov For instance, in a study of 3-(2-benzoxazol-5-yl)alanine derivatives, the introduction of a bromine atom (an electron-withdrawing group) at the 7-position of the benzoxazole ring resulted in a significant increase in antifungal activity. nih.gov
The nature of the substituent at the 2-position also plays a critical role. In one study, it was observed that the presence of a methylene (B1212753) bridge at the 2-position of the benzoxazole ring decreased cytotoxic activity on cancer cells. nih.gov This suggests that direct attachment of an aromatic or heteroaromatic ring to the 2-position may be more favorable for certain biological activities.
Table 2: Influence of Substituents on Antifungal Activity of 3-(2-benzoxazol-5-yl)alanine Derivatives
| Compound | Substituent at Position 2 | Substituent at Position 7 | Antifungal Activity (MIC against P. pastoris) |
| H-Box(4Py)-OMe | 4-pyridyl | H | Less Active |
| H-Box(4PyBr)-OMe | 4-pyridyl | Br | Most Active |
| H-Box(2Py)-OMe | 2-pyridyl | H | Inactive |
| H-Box(2PyBr)-OMe | 2-pyridyl | Br | Active |
Data highlights the impact of substituent position and nature on biological activity. nih.gov
Design Principles for Optimized Analogues
Based on the available SAR data for benzoxazole derivatives, several design principles can be proposed for the development of optimized analogues of this compound.
Retention of the 2-Trifluoromethyl Group: The trifluoromethyl group at the 2-position appears to be a critical determinant of potency and should be retained in initial optimization efforts. Its strong electron-withdrawing nature likely contributes significantly to the compound's biological activity.
Strategic Modification of the 5-Amine Group: The 5-amino group is a key site for derivatization. The synthesis of a series of amides by reacting the amine with various carboxylic acids can lead to analogues with improved binding affinity and selectivity. The choice of the acyl group should aim to explore specific interactions within the target's binding site. For example, introducing groups capable of forming additional hydrogen bonds or hydrophobic interactions could enhance potency.
Exploration of Substituents on the Benzoxazole Ring: The introduction of small, electron-withdrawing or electron-donating groups at other positions of the benzoxazole ring (e.g., positions 4, 6, and 7) can be used to fine-tune the electronic properties and steric profile of the molecule. As seen with the bromine substitution, this can lead to significant improvements in biological activity. nih.gov
Focus on Drug-like Properties: In silico models can be employed to predict the ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of designed analogues. This can help prioritize the synthesis of compounds with a higher probability of possessing favorable pharmacokinetic profiles. nih.gov
By systematically applying these design principles, it is possible to generate a focused library of this compound analogues with enhanced biological activity and improved drug-like properties.
Advanced Applications of 2 Trifluoromethyl 1,3 Benzoxazol 5 Amine and Its Derivatives
Materials Science Innovations
The incorporation of 2-(trifluoromethyl)-1,3-benzoxazol-5-amine into larger molecular structures and materials has led to significant advancements in materials science, particularly in the fields of polymers, optoelectronics, and photoswitching devices.
Integration into Polymers and Functional Materials
The presence of the trifluoromethyl (CF3) group in this compound imparts desirable properties when integrated into polymeric structures. The strong electron-withdrawing nature of the CF3 group can significantly influence the electronic and physical characteristics of the resulting polymers. Research on fluorinated polymers has shown that the incorporation of CF3 groups can lead to materials with a low dielectric constant, high thermal stability, and enhanced hydrophobicity. researchgate.net
For instance, studies on epoxy resins modified with trifluoromethyl-containing compounds have demonstrated a reduction in the dielectric constant and an increase in the contact angle, indicating lower moisture absorption. researchgate.net While direct polymerization of this compound is not widely documented in the available literature, its amine functionality provides a reactive site for incorporation into various polymer backbones, such as polyimides and polyamides. This could yield materials with a unique combination of properties derived from both the benzoxazole (B165842) and trifluoromethyl moieties, making them suitable for applications in microelectronics and advanced coatings.
A series of ortho-difunctional benzoxazine (B1645224) monomers have been synthesized to create polybenzoxazoles with high thermal stability. researchgate.net This suggests that benzoxazole-containing polymers are of significant interest for high-performance materials.
Development of Optoelectronic Devices (e.g., Organic Light-Emitting Diodes)
The development of materials for optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs), often relies on molecules with specific electronic properties. The benzoxazole core is a known fluorophore, and its derivatives are being explored for their potential in light-emitting applications. A patent for compositions of matter for use in OLEDs includes compounds with haloalkyl groups like trifluoromethyl, highlighting the potential utility of such substitutions in designing light-emitting materials.
While direct application of this compound in OLEDs is not explicitly detailed in the reviewed literature, related benzothiadiazole derivatives have been investigated as components of OLEDs due to their high fluorescent quantum yields and suitable band gap values. researchgate.net The electron-withdrawing trifluoromethyl group in this compound could be advantageous in tuning the HOMO/LUMO energy levels of a material, a critical factor in the design of efficient OLEDs. This strategic modification could enhance electron injection and transport, leading to improved device performance.
Photoswitching Applications
Photoswitchable molecules, which can reversibly change their properties upon irradiation with light, are of great interest for applications in data storage, molecular machines, and photopharmacology. While azobenzenes are the most well-known class of photoswitches, researchers are exploring other molecular scaffolds.
Recent studies on arylazobenzimidazoles have demonstrated their potential as versatile visible-light photoswitches with tunable Z-isomer stability. nih.gov Benzimidazoles, being structurally related to benzoxazoles, suggest that the benzoxazole core could also be a viable platform for designing novel photoswitches. The electronic properties of the this compound moiety could be harnessed to influence the photochemical properties of such photoswitchable systems, potentially leading to switches with desirable characteristics like high quantum yields and fatigue resistance. However, specific research on the photoswitching properties of this compound derivatives is not yet prominent in the available scientific literature.
Sensing Technologies
The inherent fluorescence of the benzoxazole core, combined with the ability to modify its electronic properties through substitution, makes this compound and its derivatives promising candidates for the development of chemical sensors.
Application in Bioimaging
Fluorescent probes are invaluable tools in bioimaging, allowing for the visualization of biological processes in living cells. The development of probes with high specificity, sensitivity, and photostability is a key area of research. Benzoxazole derivatives are attractive candidates for bioimaging applications due to their inherent fluorescence and the potential for chemical modification to target specific cellular components or analytes.
While direct bioimaging applications of this compound are not extensively reported, related benzoxazole derivatives have shown promise. For instance, new benzoxazole derivatives have been synthesized and evaluated as potential VEGFR-2 inhibitors and apoptosis inducers, with some compounds showing the ability to reduce the proliferation and migration of human umbilical vascular endothelial cells (HUVEC). nih.gov This indicates the potential for developing targeted therapeutic agents that could also be visualized through their fluorescence.
The design of fluorescent probes for bioimaging often relies on modulating the fluorescence properties through mechanisms like PET and ESIPT (Excited-State Intramolecular Proton Transfer). The amine group of this compound provides a convenient handle for attaching biomolecules or targeting ligands, enabling the development of probes for specific biological targets. The trifluoromethyl group can also enhance the two-photon absorption cross-section, which is beneficial for deep-tissue imaging.
Agrochemical Formulations
The benzoxazole ring is a key structural motif in a variety of biologically active compounds used in agriculture. nih.gov The introduction of a trifluoromethyl group can significantly enhance the efficacy of these compounds, a principle that has been effectively applied to the development of novel agrochemicals. nih.gov
Development of Insecticides and Pesticides
The quest for more potent and selective insecticides is a continuous effort in the agrochemical industry to ensure food security and control vector-borne diseases. Research has shown that benzoxazole derivatives possess notable insecticidal properties. researchgate.netamazonaws.com The presence of a trifluoromethyl group, a strong electron-withdrawing moiety, is often associated with increased insecticidal activity. nih.gov This has led to the investigation of this compound derivatives as promising candidates for new pesticide development.
Studies on related benzothiazole (B30560) derivatives, which share structural similarities with benzoxazoles, have provided insights into the structure-activity relationships. For instance, the introduction of strong electron-withdrawing groups like trifluoromethyl has been suggested as a strategy to discover new insecticides. nih.gov While specific public domain data on the insecticidal efficacy of this compound is not extensively detailed, the activity of analogous compounds highlights the potential of this structural class.
Research on various benzoxazole and benzothiazole derivatives has demonstrated their effectiveness against a range of agricultural pests. The data in the table below, gathered from studies on related compounds, illustrates the insecticidal potential of this heterocyclic family.
Table 1: Insecticidal Activity of Selected Benzoxazole and Benzothiazole Derivatives
| Compound Type | Target Pest | Efficacy Data | Reference |
|---|---|---|---|
| Benzothiazole Derivatives | Spodoptera litura | LC50 values ranging from 0.07 to 0.38 mg/L | nih.gov |
| Benzimidazolic and Benzothiazolic Derivatives | Culex pipiens larvae | Activity related to the nature of the substituent at the 2-position | nih.gov |
The development of insecticides based on the 2-(trifluoromethyl)benzoxazole scaffold is an active area of research, with the aim of creating new products with improved performance and environmental profiles.
Catalytic Applications
In recent years, the application of heterocyclic compounds as catalysts or ligands in organic synthesis has gained considerable momentum. The unique electronic properties and coordination capabilities of the benzoxazole ring make it an attractive scaffold for the design of novel catalysts. While specific research on the catalytic use of this compound is still emerging, studies on related benzoxazole derivatives demonstrate their potential in facilitating a variety of chemical transformations.
Benzoxazole derivatives have been successfully employed as ligands in metal-catalyzed cross-coupling reactions, which are fundamental processes in the synthesis of pharmaceuticals, agrochemicals, and functional materials. For example, iron-catalyzed and copper-catalyzed reactions for the synthesis of benzoxazoles themselves have been developed, showcasing the interaction of this heterocyclic system with transition metals. researchgate.netscilit.com Furthermore, palladium-catalyzed cross-coupling reactions have been utilized for the functionalization of related heterocyclic systems, indicating the potential for benzoxazole ligands in such transformations. researchgate.net
The synthesis of 2-trifluoromethyl benzoxazoles has been achieved through various methods, including the condensation of amino(thio)phenols with trifluoroacetonitrile (B1584977) (CF3CN). rsc.org The availability of synthetic routes to these compounds opens up possibilities for their exploration as catalysts or ligands in reactions where the trifluoromethyl group can modulate the catalytic activity and selectivity.
While detailed research findings on the catalytic applications of this compound are not yet widely published, the broader field of benzoxazole catalysis suggests a promising future for this class of compounds. The table below summarizes some catalytic applications of benzoxazole and related heterocyclic derivatives.
Table 2: Catalytic Applications of Benzoxazole and Related Derivatives
| Catalytic System | Reaction Type | Key Findings | Reference |
|---|---|---|---|
| Iron(III) salts | Synthesis of polysubstituted benzoxazoles | Benzoylaldoxime acts as an auxiliary ligand, promoting the transformation at room temperature. | researchgate.net |
| Copper-catalysed one-pot cascade | Synthesis of benzoxazole-2-acrylic acid and propanoic acid derivatives | Efficient one-pot strategy for the synthesis of functionalized benzoxazoles. | scilit.com |
| Various catalysts (e.g., TiO2–ZrO2, potassium-ferrocyanide) | Synthesis of 2-aryl benzoxazoles | Development of green and efficient synthetic methods. | rsc.orgnih.gov |
The continued exploration of this compound and its derivatives in catalysis is expected to unveil new and efficient synthetic methodologies.
Future Perspectives and Research Directions
Emerging Synthetic Methodologies
The synthesis of benzoxazole (B165842) derivatives has traditionally involved the condensation of 2-aminophenols with various reagents. globalresearchonline.net Future research will likely focus on more efficient, sustainable, and versatile synthetic routes.
Emerging methodologies that could be applied to the synthesis of 2-(Trifluoromethyl)-1,3-benzoxazol-5-amine and its analogs include:
One-Pot Reactions: Developing one-pot procedures that combine multiple reaction steps without isolating intermediates can significantly improve efficiency and reduce waste. For instance, methods using catalysts like polyphosphoric acid (PPA) or fluorophosphoric acid could be optimized for this specific scaffold. nih.govglobalresearchonline.net
Novel Catalytic Systems: The use of nanocatalysts, such as strontium carbonate, and metal catalysts, like palladium complexes, offers advantages such as high yield, reusability, and mild reaction conditions. nih.gov A new method for synthesizing 2-trifluoromethyl benzoxazoles involves the condensation of aminophenols with in situ generated trifluoroacetonitrile (B1584977) (CF3CN), a process that could be adapted for large-scale synthesis. rsc.org
Metal-Free Cascade Reactions: A metal-free approach for synthesizing related trifluoromethylated heterocycles, such as pyrroles, leverages the electrophilic nature of a CF3-containing starting material in a cascade reaction. organic-chemistry.org Exploring similar metal-free cyclization strategies for this compound could provide a more environmentally friendly synthetic pathway.
Advanced Computational Approaches for Predictive Modeling
Computational tools are indispensable for accelerating drug discovery and materials science research. For this compound, advanced computational approaches can provide deep insights into its properties and potential applications.
| Computational Method | Application for this compound |
| Quantitative Structure-Activity Relationship (QSAR) | Develop models to predict the biological activity (e.g., anticancer, antimicrobial) of new derivatives based on their structural features. ijpsdronline.comijpsdronline.com This can guide the synthesis of more potent compounds. |
| Molecular Docking | Simulate the binding of the compound and its derivatives to the active sites of biological targets, such as enzymes (e.g., VEGFR-2, cholinesterases) or receptors, to predict binding affinity and interaction modes. nih.govrsc.orgnih.gov |
| Molecular Dynamics (MD) Simulations | Investigate the dynamic behavior and stability of the compound when bound to a biological target, providing a more accurate assessment of the ligand-receptor complex. nih.govnih.gov |
| Density Functional Theory (DFT) | Calculate electronic properties, such as HOMO-LUMO energy gaps and molecular electrostatic potential, to predict reactivity, stability, and potential for use in organic electronics. nih.govresearchgate.net |
These in silico studies can prioritize the synthesis of the most promising derivatives, saving time and resources. For example, 2D and 3D-QSAR models have been successfully used to elucidate the structural requirements for the anticancer activity of other benzoxazole derivatives. ijpsdronline.comijpsdronline.com Similarly, molecular docking has been used to explain the binding patterns of benzoxazole inhibitors in the active site of the VEGFR-2 enzyme, a key target in cancer therapy. nih.gov
Novel Biological Target Identification and Validation
The benzoxazole core is found in compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netbiotech-asia.org While derivatives have been explored as inhibitors of targets like VEGFR-2 and the HIV-1 nucleocapsid protein, the full therapeutic potential of the this compound scaffold remains to be unlocked. nih.govnih.gov
Future research should focus on:
High-Throughput Screening (HTS): Screening libraries of derivatives based on the this compound core against a wide range of biological targets can uncover novel activities.
Target-Based Virtual Screening: Using the known structures of disease-relevant proteins, computational docking can identify potential new targets for this compound class. nih.gov
Phenotypic Screening: Assessing the effects of these compounds on cell models of various diseases can identify novel therapeutic applications without a preconceived target.
Bioisosteric Replacement: As demonstrated in the development of Phortress analogues, replacing a benzothiazole (B30560) core with a benzoxazole ring can lead to potent anticancer agents. nih.gov This strategy can be applied to other known drugs to create novel derivatives with improved properties.
Development of Multi-Target Directed Ligands
Complex multifactorial diseases like Alzheimer's disease (AD) often require therapeutic approaches that can modulate multiple biological targets simultaneously. mdpi.com The development of multi-target-directed ligands (MTDLs) has emerged as a promising strategy for such conditions. mdpi.comarxiv.org
The 2-substituted benzo[d]oxazol-5-amine framework is an excellent starting point for designing MTDLs for Alzheimer's disease. researchgate.net Research has shown that derivatives from this class can potently inhibit key enzymes and processes implicated in AD. researchgate.net
Table of Findings for a Lead MTDL based on a Related Scaffold
| Parameter | Result for Compound 92 (a 2-substituted benzo[d]oxazol-5-amine derivative) |
|---|---|
| AChE Inhibition (IC₅₀) | 0.052 ± 0.010 µM researchgate.net |
| BuChE Inhibition (IC₅₀) | 1.085 ± 0.035 µM researchgate.net |
| Amyloid-Beta Aggregation Inhibition | Significant at 20 µM researchgate.net |
| Blood-Brain Barrier Permeability (Pₑ) | 10.80 ± 0.055 × 10⁻⁶ cm s⁻¹ researchgate.net |
| Neuroprotective Properties | Observed at 40 µM on SH-SY5Y cells researchgate.net |
Given that Alzheimer's pathology involves cholinergic deficits, amyloid-beta plaque formation, and neuronal loss, the ability of this scaffold to address multiple factors is highly significant. researchgate.net The this compound structure is a prime candidate for further development into MTDLs, potentially by hybridizing it with other pharmacophores known to have activity against AD targets. nih.govmdpi.com
Exploration of New Material Science Applications
Beyond its biological potential, the benzoxazole moiety is a building block for advanced materials. The unique electronic properties imparted by the trifluoromethyl group make this compound an intriguing candidate for new material science applications.
Organic Electronics: Benzoxazole-based conjugated polymers have been investigated for use in organic thin-film transistors (OTFTs) and as anode materials in organic batteries. mdpi.comacs.org The electron-withdrawing nature of the CF3 group could be harnessed to tune the electronic properties of such polymers for improved performance.
Fluorescent Probes and Dyes: Benzoxazole derivatives are known for their promising photophysical properties, including high fluorescence quantum yields. rsc.orgperiodikos.com.br They have been used as fluorescent probes for detecting metal cations and pH changes. nih.gov The specific substitution pattern of this compound could lead to novel sensors with unique specificities or enhanced sensitivity.
Covalent Organic Frameworks (COFs): Benzoxazole-linked COFs have been shown to be exceptionally stable and can function as photocatalysts. acs.org The incorporation of the title compound into COF structures could yield new materials with tailored properties for catalysis or separation applications.
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification and optimization of new therapeutic agents. ijpsdronline.commdpi.com These technologies can be powerfully applied to the future development of this compound derivatives.
Key applications include:
De Novo Drug Design: Generative AI models can design entirely new molecules based on the benzoxazole scaffold, optimized for desired properties like high target affinity and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. mdpi.comdesertsci.com
Predictive Modeling: ML algorithms, particularly deep neural networks, can build highly accurate QSAR models to predict the bioactivity of virtual compounds, prioritizing the most promising candidates for synthesis. nih.govarxiv.org
Multi-Target Optimization: AI can be specifically employed to design MTDLs by simultaneously optimizing a compound's activity against multiple disease targets, a task that is exceptionally challenging using traditional methods. arxiv.orgacs.org
Synthesis Planning: AI tools can suggest viable and efficient synthetic routes for novel derivatives, overcoming potential synthetic chemistry challenges. desertsci.com
By combining vast datasets with powerful learning algorithms, AI and ML can navigate the complex chemical space around the this compound core to rapidly identify next-generation drug candidates and materials. acs.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(trifluoromethyl)-1,3-benzoxazol-5-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of 5-amino-2-hydroxybenzoic acid derivatives with trifluoromethyl-containing reagents. Key steps involve:
- Coupling Reactions : Use of trifluoromethylation agents (e.g., CF₃I or CF₃Cu) under Pd-catalyzed conditions to introduce the trifluoromethyl group .
- Cyclization : Acid-mediated cyclization of intermediates to form the benzoxazole ring. Solvent choice (e.g., DMF or THF) and temperature (80–120°C) critically affect reaction efficiency .
- Purification : Recrystallization from diethyl ether or ethanol yields pure product (~30–80% yield depending on substituents) .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Structural confirmation relies on:
- X-ray Crystallography : Programs like SHELXL refine crystal structures to determine bond lengths (e.g., C–F: ~1.33 Å) and dihedral angles, resolving ambiguities in substituent positioning .
- Spectroscopy :
- ¹H/¹³C NMR : Aromatic protons resonate at δ 7.2–8.1 ppm; CF₃ groups show characteristic ¹⁹F NMR signals near δ -60 ppm .
- LC-MS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 229) confirm molecular weight .
Q. What biological targets are associated with this compound, and how are binding assays designed?
- Methodological Answer : The benzoxazole scaffold is explored for adenosine A₂A receptor antagonism. Assays include:
- Radioligand Displacement : Competitive binding using [³H]ZM241385 to measure IC₅₀ values.
- Functional Assays : cAMP inhibition in HEK293 cells transfected with A₂A receptors. Dose-response curves (0.1–10 µM) quantify efficacy .
Advanced Research Questions
Q. How can synthetic yields be improved for derivatives with sterically hindered substituents?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 24 h) and improves yields by 15–20% via enhanced kinetics .
- Catalyst Optimization : Pd(OAc)₂ with Xantphos ligand enhances trifluoromethylation efficiency for bulky aryl groups .
- Solvent Screening : Polar aprotic solvents (e.g., DMSO) stabilize transition states in cyclization steps .
Q. How to resolve contradictions in spectral data (e.g., NMR splitting patterns vs. crystallographic symmetry)?
- Methodological Answer :
- Dynamic Effects : Variable-temperature NMR (VT-NMR) distinguishes static vs. dynamic disorder. For example, rotational barriers of CF₃ groups may cause splitting at low temperatures .
- DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G*) to validate conformational preferences .
- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to model overlapping electron densities in X-ray data .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- LogP Modulation : Introduce hydrophilic groups (e.g., –OH or –NH₂) to reduce LogP from ~3.5 to <2, improving aqueous solubility .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., benzylic C–H oxidation). Deuterium incorporation at labile sites extends half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
